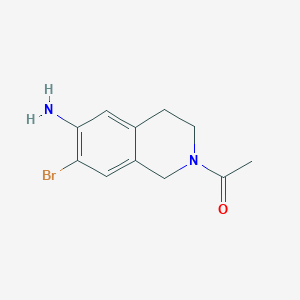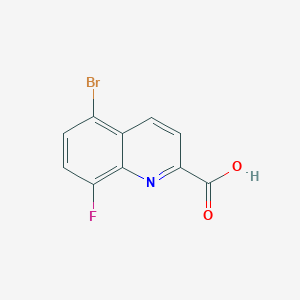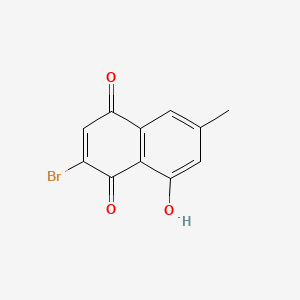
2-Bromo-8-hydroxy-6-methylnaphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-8-hydroxy-6-methylnaphthoquinone is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and are often found in natural products
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8-hydroxy-6-methylnaphthoquinone typically involves a Diels-Alder reaction. This reaction forms the naphthoquinone core, followed by O-protection and copper (II) mediated coupling to establish the desired structure . The key steps in the synthesis include:
Diels-Alder Reaction: This forms the naphthoquinone core.
O-Protection: Protecting the hydroxyl group to prevent unwanted reactions.
Copper (II) Mediated Coupling: This step establishes the final structure of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes mentioned above. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds.
化学反応の分析
Types of Reactions
2-Bromo-8-hydroxy-6-methylnaphthoquinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
2-Bromo-8-hydroxy-6-methylnaphthoquinone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of dyes and pigments due to its quinone structure.
作用機序
The mechanism of action of 2-Bromo-8-hydroxy-6-methylnaphthoquinone involves its interaction with various molecular targets and pathways. As a naphthoquinone derivative, it can participate in redox cycling, generating reactive oxygen species (ROS) that can induce cell death in cancer cells . The compound’s ability to undergo redox reactions makes it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
2-Methyl-1,4-naphthoquinone: Another naphthoquinone derivative with similar redox properties.
2-Bromo-1,4-naphthoquinone: Similar structure but lacks the hydroxyl and methyl groups.
8-Hydroxy-1,4-naphthoquinone: Similar structure but lacks the bromine and methyl groups.
Uniqueness
2-Bromo-8-hydroxy-6-methylnaphthoquinone is unique due to the presence of both bromine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
161811-59-2 |
|---|---|
分子式 |
C11H7BrO3 |
分子量 |
267.07 g/mol |
IUPAC名 |
2-bromo-8-hydroxy-6-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7BrO3/c1-5-2-6-8(13)4-7(12)11(15)10(6)9(14)3-5/h2-4,14H,1H3 |
InChIキー |
JTXZJKMQLWGQLZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11850906.png)
![Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11850912.png)

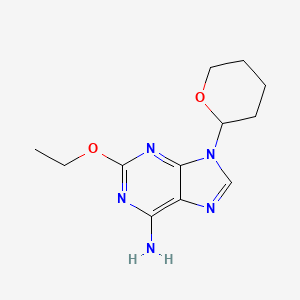
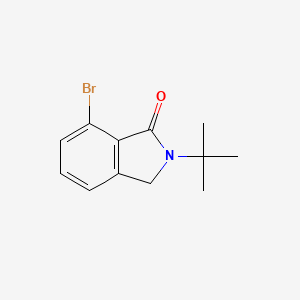
![Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11850932.png)
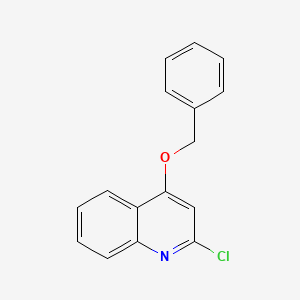
![1-{2-[(3-Methylnaphthalen-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B11850950.png)
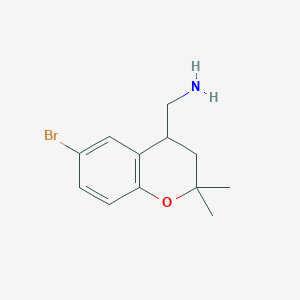
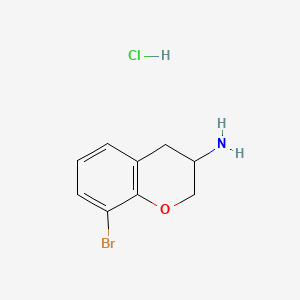
![Benzenamine, 2-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11850959.png)
